REACTION_CXSMILES
|
CC1C=CC(C[S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=CC=1.Cl[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=1.CC[O-].[Na+].SCC(OCC)=O>C(O)C>[F:25][C:24]([F:27])([F:26])[C:21]1[CH:22]=[CH:23][C:18]([CH2:17][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:19][CH:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CSCC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)C(F)(F)F
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CSCC(=O)OCC)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |